Carbonic acid; tetraethylammonium

Description

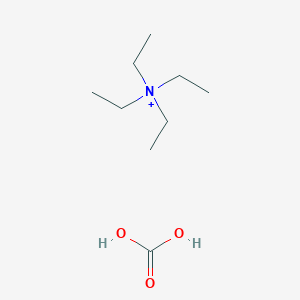

Carbonic acid; tetraethylammonium, systematically named tetraethylammonium bicarbonate (TEA-HCO₃), is a quaternary ammonium salt comprising a tetraethylammonium cation [(C₂H₅)₄N⁺] and a bicarbonate anion [HCO₃⁻].

Quaternary ammonium compounds like TEA derivatives are widely utilized in organic synthesis, catalysis, and biochemistry due to their ionic nature and ability to stabilize reactive intermediates. For instance, tetraethylammonium chloride (TEAC) is employed in deep eutectic solvents (DES) for rare earth element recovery , while tetraethylammonium hydroxide (TEA-OH) serves as a thermochemolysis agent in polymer analysis . TEA-HCO₃ likely shares these applications, particularly in pH-sensitive reactions or as a buffering agent.

Properties

Molecular Formula |

C9H22NO3+ |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

carbonic acid;tetraethylazanium |

InChI |

InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1; |

InChI Key |

XUBMPLUQNSSFHO-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetraethylammonium salts typically involves the reaction of triethylamine with an ethyl halide. For example, tetraethylammonium iodide can be synthesized by reacting triethylamine with ethyl iodide . Another method involves salt metathesis reactions, where water-soluble salts like tetraethylammonium bromide and sodium perchlorate are mixed in water to precipitate tetraethylammonium perchlorate .

Industrial Production Methods: Industrial production methods for tetraethylammonium salts often involve large-scale alkylation reactions. These methods are designed to produce high yields of the desired quaternary ammonium salts under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Carbonic acid undergoes various reactions, including dissociation into bicarbonate and carbonate ions in aqueous solutions. It also participates in acid-base reactions, acting as a weak acid . Tetraethylammonium salts, on the other hand, are involved in phase-transfer catalysis and can engage in substitution reactions .

Common Reagents and Conditions: Common reagents for reactions involving tetraethylammonium salts include alkyl halides, sodium perchlorate, and other inorganic salts. The reactions are typically carried out in aqueous or non-aqueous solvents under controlled temperature and pressure conditions .

Major Products Formed: The major products formed from reactions involving tetraethylammonium salts include various lipophilic salts of inorganic anions, such as tetraethylammonium perchlorate and tetraethylammonium cyanide .

Scientific Research Applications

Chemical Properties and Formation

Carbonic acid (H2CO3) is a weak acid formed when carbon dioxide dissolves in water. Tetraethylammonium (TEA) is an organic compound that acts as a quaternary ammonium salt. The combination of these two compounds results in tetraethylammonium bicarbonate, which exhibits unique properties beneficial for various applications.

Catalytic Applications

One of the prominent uses of tetraethylammonium salts, including tetraethylammonium bicarbonate, is as catalysts in chemical reactions.

Polyisocyanurate/PUR Foam Production

Tetraethylammonium salts are employed as trimerization catalysts in the production of polyisocyanurate/polyurethane (PIR/PUR) foams. The key advantages include:

- Smooth Rate of Rise : These catalysts provide a consistent rate of rise during foam production, similar to commercial alternatives.

- Thermal Stability : They do not decompose under high temperatures, which is crucial for maintaining product integrity.

- Improved Surface Properties : The use of these catalysts enhances surface adhesion and minimizes friability in the final product .

Carbon Dioxide Sequestration

Recent studies have explored the role of carbonic acid in aqueous environments, particularly concerning carbon dioxide sequestration. The dynamics of carbonic acid formation from bicarbonate via ultrafast protonation have implications for understanding acid-base reactivity in carbon dioxide-rich environments, such as those used in environmental remediation efforts .

Pharmacological Applications

Tetraethylammonium has been extensively studied for its pharmacological properties, particularly its ability to block potassium channels.

Data Table: Comparative Properties and Applications

| Property/Application | Tetraethylammonium Bicarbonate | Tetraethylammonium Salts |

|---|---|---|

| Catalytic Use | Yes | Yes |

| Thermal Stability | High | High |

| Pharmacological Research | Limited | Extensive |

| Foam Production | Yes | Yes |

| Environmental Remediation | Potential | Not Applicable |

Case Study 1: Foam Production Efficiency

A study demonstrated that using tetraethylammonium salts as catalysts in PIR/PUR foam production resulted in reduced processing time and improved foam quality compared to traditional catalysts. The findings indicated a significant reduction in surface friability and enhanced adhesion properties, which are critical for construction materials .

Case Study 2: Ion Channel Research

Research utilizing tetraethylammonium has provided insights into the mechanisms underlying potassium channel inhibition. This work has implications for developing therapeutic agents targeting cardiovascular diseases where potassium channel dysfunction is a factor .

Mechanism of Action

The mechanism of action of tetraethylammonium involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents the transmission of signals, making tetraethylammonium a useful tool in pharmacological research to study the effects of ion channel inhibition .

Comparison with Similar Compounds

Ionic Radius and Solubility

- TEA-HCO₃ vs. Triethylammonium Bicarbonate : The tetraethylammonium cation [(C₂H₅)₄N⁺] has a larger ionic radius than triethylammonium [(C₂H₅)₃NH⁺], resulting in lower solubility in aqueous solutions but enhanced stability in organic solvents .

- TEA-HCO₃ vs. Tetramethylammonium Bicarbonate : The ethyl groups in TEA-HCO₃ increase hydrophobicity compared to the methyl groups in tetramethylammonium derivatives, affecting their partitioning in biphasic reactions .

Catalytic and Transport Properties

- TEA-HCO₃ vs. TBAI : TBAI’s bulky tetrabutylammonium cation enhances phase-transfer catalysis in reactions like carbonate synthesis (e.g., 85% yield in mixed carbonate preparation) , whereas TEA-HCO₃’s smaller size may favor interactions in biological systems, such as blocking potassium channels .

- TEA-HCO₃ vs. TEAC : TEAC forms DES with organic acids (e.g., levulinic acid) for rare earth leaching (e.g., >90% efficiency for Nd recovery) , while TEA-HCO₃’s bicarbonate anion could enable CO₂ capture or pH-dependent reactions.

Thermal and Chemical Stability

- Thermochemolysis : Tetramethylammonium hydroxide (TMAH) degrades biopolymers like cutan at 250°C, producing methyl esters for structural analysis . TEA-OH and TEA-HCO₃ may exhibit similar thermolytic behavior but require higher temperatures due to increased alkyl chain length.

- Stability in DES : TEAC-based DES (e.g., TEAC-LA) remain stable at 80°C for >24 hours, whereas TEA-HCO₃’s bicarbonate anion may decompose under acidic conditions, releasing CO₂ .

Q & A

Basic Research: What experimental methods are recommended for synthesizing tetraethylammonium hydroxide (TEAH) with high purity?

Answer:

TEAH synthesis typically involves ion-exchange reactions or neutralization of tetraethylammonium salts. For high-purity preparation:

- Start with tetraethylammonium chloride (TEACl) and react it with silver oxide (Ag₂O) in aqueous conditions. Filter out AgCl precipitates to isolate TEAH .

- Alternatively, dilute commercial TEAH solutions (e.g., 10% w/w) with deionized water while monitoring pH to avoid carbonate contamination. Use inert atmospheres (e.g., N₂) to minimize CO₂ absorption, which forms carbonic acid .

- Validate purity via conductometric titration and NMR spectroscopy.

Basic Research: How can carbonic acid be stabilized in gas-phase studies for spectroscopic characterization?

Answer:

Gas-phase carbonic acid isolation requires cryogenic techniques to prevent decomposition:

- Generate carbonic acid via sublimation of ice and CO₂ mixtures at temperatures below 150 K.

- Use matrix isolation infrared (IR) spectroscopy with a vacuum setup to trap and stabilize the compound. Reference spectra should be compared to computational models (e.g., DFT) to confirm vibrational modes .

- Key Challenge: Avoid moisture contamination, as even trace H₂O accelerates decomposition to CO₂ and H₂O .

Advanced Research: How do tetraethylammonium salts interact with CO₂ to form alkylcarbonate species, and what factors influence reaction efficiency?

Answer:

Mechanistic studies reveal carboxylate-assisted CO₂ capture in tetraethylammonium-based ionic liquids:

- Step 1: CO₂ reacts with β-amino acid anions (e.g., β-alaninate) to form carbamate intermediates.

- Step 2: Tetraethylammonium cations stabilize the carbamate via electrostatic interactions, promoting alkylcarbonate formation.

- Critical Factors:

- Validate intermediates using in-situ FTIR and mass spectrometry.

Advanced Research: How can contradictions in dissociation constants of tetraethylammonium-carbonate systems be resolved?

Answer:

Discrepancies often arise from:

- Experimental Conditions: Variations in ionic strength, temperature, or CO₂ partial pressure. Standardize supporting electrolytes (e.g., 0.1 M KCl) and use thermostated titration cells .

- Analytical Methods: Potentiometric titration with a glass electrode may overestimate dissociation due to liquid junction potentials. Cross-validate with conductometric or calorimetric methods .

- Data Interpretation: Apply advanced fitting algorithms (e.g., ESAB software) to deconvolute overlapping equilibria, such as simultaneous dissociation of carbonic acid and tetraethylammonium hydroxide .

Basic Research: What are the best practices for characterizing tetraethylammonium salts using spectroscopic techniques?

Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR in D₂O or DMSO-d₆ to identify alkyl chain environments. For quaternary ammonium groups, observe split signals due to cation-anion interactions .

- IR Spectroscopy: Focus on the 2800–3000 cm⁻¹ region for C-H stretching in ethyl groups and 1600–1700 cm⁻¹ for carboxylate/carbonate vibrations. Compare to reference databases (e.g., NIST Chemistry WebBook) .

- Mass Spectrometry: Electrospray ionization (ESI-MS) in positive ion mode detects [TEA⁺] ions (m/z 130.22) and adducts with counterions .

Advanced Research: How can meta-research frameworks address reproducibility challenges in studies involving carbonic acid and tetraethylammonium compounds?

Answer:

- Standardization: Adopt protocols from authoritative manuals (e.g., Recommended Methods for Drug Analysis) for consistent sample preparation and data reporting. Document CO₂ exposure times and purification steps .

- Dialectical Analysis: Identify contradictions between theoretical predictions (e.g., computational models of carbonic acid stability) and experimental data. Reconcile discrepancies by revisiting assumptions, such as solvent effects or impurity levels .

- Open Data: Share raw spectroscopic data (e.g., .jdx files) in repositories like Zenodo to enable cross-lab validation .

Basic Research: What precautions are critical when handling tetraethylammonium hydroxide to avoid experimental artifacts?

Answer:

- Moisture Control: Store TEAH solutions under inert gas (argon) to prevent CO₂ absorption, which forms carbonic acid and alters pH .

- Material Compatibility: Avoid glassware; TEAH etches glass, releasing silicates. Use PTFE or HDPE containers .

- Safety: Use fume hoods for dilution steps; TEAH vapors are corrosive. Neutralize spills with dilute acetic acid .

Advanced Research: What computational tools are effective for modeling the interaction between carbonic acid and tetraethylammonium ions?

Answer:

- Software: Gaussian or ORCA for DFT calculations. Optimize geometries at the B3LYP/6-311++G(d,p) level.

- Solvent Models: Include implicit solvent effects (e.g., PCM for water) to account for ion pairing.

- Validation: Compare calculated IR spectra of carbonic acid-TEA complexes with experimental data to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.